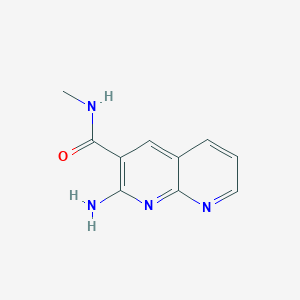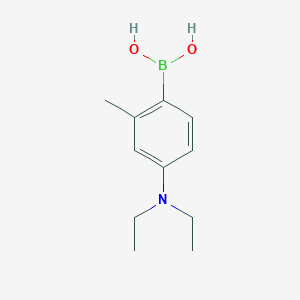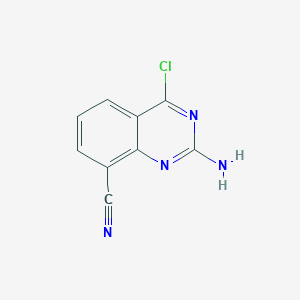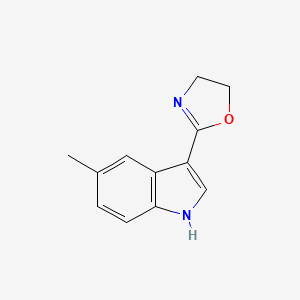
1-(6,7-Dimethylnaphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,7-Dimethylnaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6 and 7 positions and an ethanone group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 6,7-dimethylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, yielding 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(6,7-dimethylnaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 1-(6,7-dimethylnaphthalen-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6,7-Dimethylnaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6,7-Dimethylnaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering membrane properties.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylnaphthalen-2-yl)ethanone: Lacks one methyl group compared to 1-(6,7-Dimethylnaphthalen-2-yl)ethanone.
1-(7-Methylnaphthalen-2-yl)ethanone: Methyl group positioned differently on the naphthalene ring.
1-(Naphthalen-2-yl)ethanone: No methyl groups, simpler structure.
Uniqueness: 1-(6,7-Dimethylnaphthalen-2-yl)ethanone is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to distinct interactions in chemical and biological systems, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
19930-59-7 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(6,7-dimethylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O/c1-9-6-13-5-4-12(11(3)15)8-14(13)7-10(9)2/h4-8H,1-3H3 |
InChI-Schlüssel |
WLENSLOBPANQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)

